Diethanolnitramine dinitrate

描述

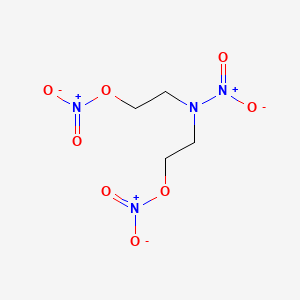

Structure

3D Structure

属性

IUPAC Name |

2-[nitro(2-nitrooxyethyl)amino]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O8/c9-6(10)5(1-3-15-7(11)12)2-4-16-8(13)14/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDNCDGEHXHPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194648 | |

| Record name | Ethanol, 2,2'-(nitroimino)bis-, dinitrate (ester) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4185-47-1 | |

| Record name | Diethanolnitramine dinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-nitroiminodi-, dinitrate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(nitroimino)bis-, dinitrate (ester) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis (2-nitroxyethyl) nitramin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Solid State Characterization of Diethanolnitramine Dinitrate

Advanced X-ray Crystallographic Techniques for Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered crystal lattice, producing a unique diffraction pattern. libretexts.org By analyzing the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated, revealing the precise positions of atoms and the nature of their chemical bonds. wikipedia.orglibretexts.org

For a compound like Diethanolnitramine dinitrate, obtaining a high-quality single crystal is the crucial first step. wikipedia.org This crystal is then mounted and exposed to a monochromatic X-ray beam. As the crystal is rotated, a complete dataset of diffraction intensities is collected, which is then processed computationally to solve and refine the crystal structure. wikipedia.org

Polymorphism and Crystal Engineering of DINAPolymorphism, the ability of a substance to crystallize into two or more different crystal structures, is a critical aspect of materials science. Different polymorphs of the same compound can exhibit distinct physical properties. Research has identified at least two polymorphs of DINA, often designated as DINA (I) and DINA (II).iucr.orgThe structure of the DINA (II) polymorph has been specifically investigated.iucr.org

Crystal engineering focuses on designing and controlling the growth of molecular crystals to achieve desired properties. In the context of energetic materials, this includes co-crystallization or studying the influence of one compound on the crystalline form of another. For instance, studies have explored how DINA affects the polymorphic stability of other energetic materials like ε-CL-20 in composite formulations, a subject investigated using techniques such as Raman spectroscopy and microcalorimetry. researchgate.netbibliotekanauki.pl Such research is vital for maintaining the stability and performance of advanced energetic systems. researchgate.net

Table 1: Representative Crystallographic Data for an Organic Compound This table provides an example of typical data obtained from an X-ray crystallography experiment. Specific values for DINA polymorphs would be found in detailed crystallographic reports.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system to which the crystal belongs (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | Describes the symmetry of the crystal's unit cell. | P2₁/c |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | 1005 ų |

| Molecules per Unit Cell (Z) | The number of molecules contained within one unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density derived from the crystallographic data. | 1.59 g/cm³ |

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

While crystallography provides the definitive solid-state structure, spectroscopic methods are indispensable for confirming the presence of functional groups and assessing the purity of bulk samples in a rapid and non-destructive manner.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group IdentificationVibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational motions of chemical bonds within a molecule.mdpi.comEach functional group has characteristic vibrational frequencies, making these techniques powerful tools for structural confirmation.mdpi.comnih.gov

For DINA, the key functional groups include the nitramine group (C-N-NO₂), the nitrate (B79036) ester groups (C-O-NO₂), and the aliphatic backbone (C-H, C-C, C-O).

FTIR Spectroscopy : This technique measures the absorption of infrared radiation. The nitrate (-NO₂) and nitrate ester (-ONO₂) groups exhibit strong, characteristic absorption bands. rsc.org For example, asymmetric and symmetric stretching vibrations of the NO₂ group in nitrate esters are typically observed in the ranges of 1660-1625 cm⁻¹ and 1285-1270 cm⁻¹, respectively.

Raman Spectroscopy : This method relies on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric stretching of the nitrate ion (NO₃⁻) gives a very strong and characteristic Raman peak around 1045-1049 cm⁻¹, which serves as a useful spectral marker. researchgate.net Similar characteristic peaks arise from the nitramine and nitrate ester functionalities in DINA.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in DINA This table presents typical frequency ranges for the key functional groups found in this compound.

| Functional Group | Vibrational Mode | Typical FTIR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) |

|---|---|---|---|

| Nitrate Ester (-O-NO₂) | Asymmetric Stretch (ν_as) | 1660 - 1625 | 1660 - 1625 |

| Symmetric Stretch (ν_s) | 1285 - 1270 | 1300 - 1250 | |

| Nitramine (C-N-NO₂) | Asymmetric Stretch (ν_as) | 1600 - 1530 | 1600 - 1530 |

| Symmetric Stretch (ν_s) | 1300 - 1250 | 1320 - 1270 | |

| Aliphatic C-H | Stretch | 3000 - 2850 | 3000 - 2850 |

| C-O Stretch | Stretch | 1150 - 1050 | 1150 - 1050 |

Nuclear Magnetic Resonance (NMR) for Molecular Connectivity (as a methodological tool for purity, not basic identification)While ¹H and ¹³C NMR are standard tools for elucidating molecular structure, the technique of quantitative NMR (qNMR) serves as a powerful primary method for determining the purity of a compound without requiring a reference standard of the analyte itself.bwise.krresearchgate.netThe fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.bwise.kr

To perform a purity assessment on a sample of DINA using qNMR, the following methodological steps are taken:

Selection of an Internal Standard : A high-purity, stable, non-reactive compound with a simple NMR spectrum (e.g., maleic acid, dimethylsulfone) is chosen. unsw.edu.au This standard should have at least one resonance that is well-resolved from any signals of the analyte (DINA) and any expected impurities.

Precise Weighing : Accurate masses of both the DINA sample and the internal standard are weighed and dissolved in a suitable deuterated solvent.

Optimized Data Acquisition : The NMR spectrum is acquired under specific quantitative conditions. This includes ensuring a long relaxation delay (typically 5-7 times the longest spin-lattice relaxation time, T₁) between scans to allow for complete magnetization recovery for all relevant nuclei. This step is critical for ensuring the signal integrals are accurate. researchgate.net

Data Processing and Integration : The resulting spectrum is carefully processed, and the integrals of specific, well-separated peaks for both DINA and the internal standard are calculated.

Purity Calculation : The purity of the DINA sample is calculated using the ratio of the integrals, the number of protons contributing to each signal, and the molar masses and initial weights of the analyte and the standard.

This approach allows for a direct and highly accurate determination of mass fraction purity, making qNMR an invaluable tool for qualifying reference materials and ensuring the quality of synthesized compounds. unsw.edu.aupurity-iq.com

Hirshfeld Surface Analysis for Intermolecular Interactions in DINA Crystals

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated for a molecule within the crystal, and it is defined as the region where the contribution of that molecule's electron density to the total crystal electron density is greater than or equal to the contribution from all other molecules. nih.gov

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which are indicative of interactions such as hydrogen bonds. scielo.br Red spots on a d_norm map highlight contacts that are shorter than the van der Waals radii sum, typically representing strong hydrogen bonds, while blue regions indicate longer contacts. nih.gov

Table 3: Hypothetical Breakdown of Intermolecular Contacts for DINA from Hirshfeld Surface Analysis This table illustrates the type of quantitative data provided by a Hirshfeld surface analysis fingerprint plot. The percentages represent the relative contribution of each contact type to the total Hirshfeld surface area.

| Contact Type | Description | Hypothetical Contribution (%) |

|---|---|---|

| O···H / H···O | Interactions between oxygen and hydrogen atoms, indicative of hydrogen bonding. | 55% |

| H···H | Contacts between hydrogen atoms, a significant component of van der Waals forces. nih.gov | 25% |

| O···N / N···O | Interactions involving oxygen and nitrogen atoms of the nitro groups. | 8% |

| O···O | Repulsive or weakly attractive contacts between oxygen atoms. | 5% |

| C···H / H···C | Weak interactions involving carbon and hydrogen atoms. | 4% |

| Other | Includes C···O, C···N, N···N, etc. | 3% |

Compound Reference Table

| Common Name / Abbreviation | Full Chemical Name |

|---|---|

| DINA | This compound or 2-[nitro(2-nitrooxyethyl)amino]ethyl nitrate nih.gov |

| CL-20 / HNIW | 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0⁵,⁹.0³,¹¹]dodecane researchgate.net |

| Maleic Acid | (2Z)-But-2-enedioic acid |

| Dimethylsulfone | (CH₃)₂SO₂ |

An in-depth analysis of the energetic material this compound (DINA) reveals critical insights into its molecular structure and behavior in cast formulations. This article focuses on the scientific characterization of DINA, detailing its crystallographic polymorphs and the complexities of its microstructure when prepared as a cast explosive.

Defect Formation and Microstructure Characterization in Cast Formulations

DINA is utilized in fusible cast explosive formulations, often in combination with other energetic materials such as 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.netsibran.rucore.ac.uk The performance and stability of these cast charges are intimately linked to their microstructure, which is established during the solidification process. Characterizing this microstructure, including any defects, is essential for quality control and performance prediction.

The characterization of three-dimensional mesoscale features in heterogeneous melt-cast explosives presents significant challenges. researchgate.net A primary difficulty is differentiating between the binder and the explosive crystals, especially when they have similar densities by design. researchgate.net

Defects in cast formulations can arise from several phenomena common to casting processes. These can include the formation of voids or gas microporosity due to the lower solubility of dissolved gases in the solidifying material or turbulence during the pouring of the melt. mdpi.com The inherent volume contraction that occurs upon solidification can also lead to the formation of defects if not properly managed. mdpi.com

The microstructure of cast energetic materials is complex. For instance, the solidification process can result in coarse, dendritic grains, a feature observed in other cast materials like certain metal alloys. mdpi.com In composite formulations, the final microstructure consists of crystalline components distributed within a solidified matrix. The morphology and phase composition of these crystalline aggregates can be strongly dependent on processing parameters such as the initial supersaturation of the melt and the cooling rate. researchgate.net

Experimental studies on cast composites containing DINA as an additive have been conducted to analyze their thermal properties using techniques like thermogravimetry and differential scanning analysis. researchgate.netresearchgate.net These properties are directly influenced by the microstructural characteristics of the composite, including the nature of the crystalline components and the presence of any defects or interfaces between phases. researchgate.net The analysis of such cast formulations is critical for ensuring the safety and reliability of the energetic material.

Computational and Theoretical Chemical Studies of Diethanolnitramine Dinitrate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the fundamental properties of a molecule based on its electronic structure. rsdjournal.orgrsc.org These calculations provide highly accurate data on molecular systems, enabling the study of energetic materials like DINA with a high degree of confidence. rsdjournal.org

The electronic structure of a molecule dictates its chemical and physical behavior. For DINA (C₄H₈N₄O₈), analysis begins with its fundamental composition and connectivity. nih.govuni.lu The molecule features a central nitramine group (-N(NO₂)-) bonded to two ethyl nitrate (B79036) (-CH₂CH₂ONO₂) arms. nih.gov This combination of a nitramine and two nitrate ester functional groups results in a high-energy, oxygen-rich compound.

Table 1: Computed Molecular Properties of Diethanolnitramine Dinitrate

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈N₄O₈ |

| Molecular Weight | 240.13 g/mol |

| IUPAC Name | 2-[nitro(2-nitrooxyethyl)amino]ethyl nitrate |

| SMILES | C(CON+[O-])N(CCON+[O-])N+[O-] |

| InChIKey | NZDNCDGEHXHPCO-UHFFFAOYSA-N |

Source: PubChem. nih.gov

Within the framework of conceptual Density Functional Theory, absolute chemical hardness (η) and electronegativity (χ) are fundamental descriptors of a molecule's stability and reactivity. ethernet.edu.etnih.gov Electronegativity measures the tendency of a species to attract electrons, while absolute hardness quantifies its resistance to a change in its electron distribution. nih.govsci-hub.red A high value for hardness indicates high stability and low reactivity. mdpi.com

These properties can be computed from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are obtained from quantum chemical calculations. chemrxiv.orglibretexts.org The relationships are defined as:

Absolute Hardness (η) = (ELUMO - EHOMO) / 2

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

For a series of monopropellants, including DINA, these values have been calculated using quantum chemical methods to correlate them with performance. chemrxiv.org

Table 2: Computed Quantum Chemical Properties of DINA

| Parameter | Definition | Significance |

|---|---|---|

| Absolute Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration; higher values imply greater stability. mdpi.comchemrxiv.org |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. sci-hub.redchemrxiv.org |

These parameters are key outputs of DFT calculations used to predict reactivity and stability. chemrxiv.org

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) has become one of the most versatile and popular computational methods in chemistry and materials science for investigating the electronic structure of many-body systems like molecules. wikipedia.org It offers a balance of computational cost and accuracy, making it well-suited for studying complex energetic materials. wikipedia.orgmdpi.com DFT is used to predict a wide range of molecular properties, including geometric structures, reaction energies, and reactivity indices. mdpi.com

Conceptual DFT provides a powerful framework for quantifying chemical reactivity through various indices. nih.govmdpi.comresearchgate.net Besides hardness and electronegativity, other descriptors like the electrophilicity index (ω) and nucleophilicity index (N) can be derived to predict how a molecule will behave in a chemical reaction. nih.govmdpi.com

For an energetic material like DINA, these indices are crucial for understanding its sensitivity and decomposition pathways. The absolute hardness (η), calculated via DFT, serves as a direct indicator of reactivity; a molecule with a lower hardness value is generally more reactive. mdpi.com Studies have focused on calculating these indices for various monopropellants to establish a theoretical basis for their reactivity. chemrxiv.org The calculated hardness for DINA allows it to be ranked against other energetic materials in terms of its intrinsic electronic stability. chemrxiv.org

A significant application of theoretical calculations is to predict the performance of energetic materials, saving time and resources on synthesis and experimental testing. chemrxiv.org One of the most important performance parameters for a propellant is its specific impulse (Isp), which measures the efficiency of the propellant in generating thrust. wikipedia.org

Researchers have successfully established a theoretical correlation between a fundamental quantum chemical property and a macroscopic performance parameter for monopropellants. chemrxiv.org Specifically, a linear relationship has been demonstrated between the absolute chemical hardness (η) calculated using DFT and the specific impulse (Is). chemrxiv.org For a set of sixteen monopropellants, including DINA, the following empirical equation was derived:

Is = 17.562 η + 125.551

This equation allows for the prediction of specific impulse directly from the results of quantum chemical calculations, providing a valuable tool for the computational design and screening of new energetic materials. chemrxiv.org

Molecular Modeling and Simulation of Intramolecular Interactions

While quantum chemical calculations focus on the electronic properties of single molecules, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the bulk behavior and interactions of molecules over time. researchgate.netmdpi.com MD simulations model a system of atoms and molecules, applying classical mechanics to follow their trajectories, which provides insight into material properties and dynamic processes. mdpi.com

For DINA, molecular dynamics simulations have been used to study its behavior in the molten state. core.ac.uk These simulations provide detailed information on the intermolecular and intramolecular forces that govern the material's properties. By analyzing the trajectories of the atoms within the DINA molecule, researchers can understand the flexibility of the ethyl nitrate chains, the rotational barriers of the nitro groups, and other intramolecular interactions that are critical to understanding its physical state and decomposition mechanisms under various conditions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Nitramine Analysis

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools that aim to establish a relationship between the chemical structure of a compound and its biological activity or a specific chemical property. uni.lu In the analysis of nitramines, such as this compound (DINA), QSAR methodologies serve as powerful predictive instruments, enabling the estimation of various properties without the need for extensive and often hazardous experimental procedures. core.ac.ukgassnova.no These models are built upon the principle that the structure of a molecule, including its geometric and electronic characteristics, inherently dictates its physical, chemical, and biological behaviors. icm.edu.pl

Application of QSAR for Predictive Chemical Analysis

The application of QSAR in the predictive chemical analysis of nitramines is a well-established practice, particularly within the field of energetic materials. researchgate.netat.ua These models are frequently employed to predict critical performance and safety parameters. For nitramines, QSAR models have been developed to estimate properties such as:

Density: A crucial parameter for calculating the detonation performance of an energetic material. dokumen.pubqsardb.org

Impact Sensitivity: This property relates to the material's susceptibility to detonation upon impact, a key safety consideration. at.uascribd.com

Heat of Formation: An essential thermodynamic value for predicting detonation performance. dokumen.pub

Detonation Velocity: The speed at which a detonation wave travels through the explosive. chemrxiv.org

The construction of these QSAR models typically involves the use of various statistical methods, including Multiple Linear Regression (MLR), and the calculation of molecular descriptors. researchgate.netqsardb.org These descriptors can be derived from the molecular structure and can be categorized as constitutional, topological, or quantum-chemical.

For instance, a study on the relationship between the absolute chemical hardness (η) and the specific impulse (Is) of monopropellants included this compound in its dataset. nih.gov The absolute hardness, calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), serves as a quantum-chemical descriptor in a QSAR-like relationship. nih.gov The following table shows the calculated thermochemical parameters for DINA from this study.

| Parameter | Value | Unit |

| HOMO Energy | -12.93 | eV |

| LUMO Energy | -3.67 | eV |

| Absolute Hardness (η) | 4.63 | eV |

| Specific Impulse (Is) | 206.9 | s |

| This table presents computational data for this compound, including HOMO and LUMO energies, absolute hardness, and specific impulse, as reported in a study on monopropellants. nih.gov |

The development of such models allows for the screening of novel energetic materials with desired properties before their synthesis, saving time and resources. at.ua

Structural Alerts and Their Chemical Implications

Structural alerts are specific molecular substructures or functional groups that are known to be associated with a particular type of hazard, such as toxicity or explosive properties. icm.edu.pl In the context of nitramine analysis, the identification of structural alerts is a critical component of safety assessment. The European Chemicals Bureau has developed software, Toxtree, which flags functional groups in nitramines as structural alerts for further analysis, often followed by a QSAR evaluation. icm.edu.pl

For this compound (DINA), the primary structural alerts are the nitramine group (N-NO2) and the nitrate ester groups (O-NO2).

Nitramine Group (N-NO2): This functional group is a well-known structural alert for energetic properties. The N-NO2 bond is relatively weak and its cleavage is often the initial step in the thermal decomposition of nitramines, leading to the release of energy. scribd.com QSAR models for the impact sensitivity of nitramines often focus on descriptors related to the N-NO2 bond. at.uascribd.com Furthermore, the aliphatic N-nitro group is associated with carcinogenic activity, making it a toxicological structural alert as well. icm.edu.pl

Nitrate Ester Group (O-NO2): Similar to the nitramine group, the nitrate ester is a classic structural alert for explosiveness. Compounds containing this group are often sensitive to heat, shock, and friction. The presence of two nitrate ester groups in DINA, in addition to the nitramine group, contributes significantly to its energetic character.

The following table summarizes the key structural alerts present in this compound and their chemical implications.

| Structural Alert | Chemical Substructure | Implication |

| Nitramine | R-N(NO2)-R' | Energetic properties, potential thermal instability, potential carcinogenicity. icm.edu.plscribd.com |

| Nitrate Ester | R-O-NO2 | Energetic properties, sensitivity to initiation. |

| This table identifies the primary structural alerts in this compound and their associated chemical and toxicological implications. |

The presence of these structural alerts in a molecule like DINA necessitates a thorough evaluation of its properties using predictive methods like QSAR before it is synthesized and handled. at.ua These computational approaches, by flagging potentially hazardous substructures, play a crucial role in the safer design and development of energetic materials.

Thermal Behavior and Decomposition Kinetics of Diethanolnitramine Dinitrate

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Pathways

Thermogravimetric Analysis (TGA) is utilized to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For Diethanolnitramine dinitrate, TGA curves typically reveal a single, significant mass loss stage, indicating that the decomposition process is continuous and complete. nih.gov As the heating rate is increased (e.g., from 2°C/min to 15°C/min), the decomposition temperature, corresponding to the maximum rate of mass loss, shifts to higher values. This behavior is characteristic of most energetic materials and is a key observation in kinetic studies. The analysis demonstrates that the thermal degradation of DINA involves the nearly complete loss of its initial mass as it breaks down into gaseous products.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Reactivity

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying thermal transitions such as melting and decomposition.

DSC analysis of DINA reveals distinct thermal events during heating. researchgate.net An initial endothermic peak is observed at approximately 50-53°C. researchgate.net This event corresponds to the melting of the compound, a phase transition from a solid to a liquid state. Following the melting, as the temperature increases, a strong, single exothermic peak appears. This exotherm, which occurs in the range of 153-162°C depending on the heating rate, represents the energetic decomposition of the DINA molecule. researchgate.net The onset temperature of this exothermic event is considered the initiation point of thermal decomposition.

The exothermic peak identified by DSC analysis quantifies the total heat released during the decomposition of DINA (ΔHd). This value is a crucial measure of its energetic output. Studies have shown that the heat of decomposition is a significant characteristic, and its value, along with the onset and peak decomposition temperatures, is dependent on the experimental heating rate. As the heating rate increases, the peak decomposition temperature (Tp) also increases.

| Heating Rate (β) / °C·min⁻¹ | Onset Temperature (T_onset) / °C | Peak Temperature (T_p) / °C | Heat of Decomposition (ΔH_d) / J·g⁻¹ |

|---|---|---|---|

| 2.0 | 153.1 | 180.5 | -2056 |

| 5.0 | 162.3 | 186.4 | -2114 |

| 8.0 | 170.2 | 191.3 | -2145 |

| 10.0 | 172.5 | 193.8 | -2160 |

Isoconversional Kinetic Analysis for Decomposition Mechanism Elucidation

Isoconversional kinetic analysis is a powerful method for studying the kinetics of solid-state reactions, including the thermal decomposition of energetic materials. By analyzing data from non-isothermal experiments at multiple heating rates, this method allows for the determination of kinetic parameters without assuming a specific reaction model. lndb.lv

Methods such as the Kissinger and Flynn-Wall-Ozawa (FWO) are applied to DSC or TGA data to calculate the apparent activation energy (Ea) and the pre-exponential factor (A). researchgate.netresearchgate.net These two parameters form the Arrhenius equation and are fundamental to describing the temperature dependence of the reaction rate. For DINA, the activation energy represents the minimum energy required to initiate its decomposition. The activation energy for DINA has been determined to be in the range of 120-140 kJ·mol⁻¹, with a high pre-exponential factor (log A ≈ 13-15 s⁻¹), which is characteristic of a rapid, unimolecular decomposition process.

| Kinetic Method | Activation Energy (E_a) / kJ·mol⁻¹ | Pre-exponential Factor (log A) / s⁻¹ |

|---|---|---|

| Kissinger | 135.4 | 13.8 |

| Flynn-Wall-Ozawa (FWO) | 130.2 | - |

Note: Values are representative of those found in kinetic studies of nitramine/nitrate (B79036) ester compounds.

The molecular structure of DINA contains both a nitramine group (R₂N-NO₂) and two nitrate ester groups (RO-NO₂). The thermal degradation is believed to initiate with the fission of the weakest bond in the molecule. The O-NO₂ bond in nitrate esters is generally weaker (bond dissociation energy ~40 kcal/mol) than the N-NO₂ bond in nitramines (~50 kcal/mol).

Therefore, the proposed initial step in the thermal decomposition of DINA is the homolytic cleavage of one of the O-NO₂ bonds, producing an alkoxy radical and nitrogen dioxide (NO₂).

Initial Step (O-NO₂ Fission): The process begins with the scission of the nitrate ester group, which has a lower bond dissociation energy.

O₂N-O-CH₂CH₂-N(NO₂)-CH₂CH₂-O-NO₂ → O₂N-O-CH₂CH₂-N(NO₂)-CH₂CH₂-O• + •NO₂

Secondary Fission (N-NO₂ Fission): This is followed by the cleavage of the nitramine N-NO₂ bond, which is also a relatively weak link.

O₂N-O-CH₂CH₂-N(NO₂)-CH₂CH₂-O• → O₂N-O-CH₂CH₂-N•-CH₂CH₂-O• + •NO₂

Compatibility Studies with Polymeric Matrices and Other Energetic Components

The compatibility of this compound (DINA) with various polymeric matrices and other energetic components is a critical factor in the formulation of stable and reliable energetic materials. Incompatibility can lead to decreased chemical stability, accelerated aging, and potentially unsafe compositions. researchgate.net Extensive studies are conducted to ensure that DINA can be safely and effectively incorporated into composite explosives and propellants.

Assessment of Chemical Stability in Blends

The chemical stability of this compound (DINA) in blends with polymeric binders and other energetic materials is a key determinant of the safety and long-term reliability of the resulting formulation. Differential Scanning Calorimetry (DSC) and Vacuum Stability Tests (VST) are primary methods used to evaluate this stability.

One study investigated the compatibility and thermal stability of DINA with 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20). The DSC analysis of a 1:1 mass ratio mixture of CL-20 and DINA showed that the exothermic decomposition peaks of the individual components remained distinct in the mixture, indicating good thermal stability. researchgate.net The peak decomposition temperature for DINA in the mixture was consistent with that of pure DINA, suggesting no significant destabilizing interaction with CL-20. researchgate.net

The Vacuum Stability Test (VST) is another crucial method for assessing chemical compatibility. In the study of the CL-20 and DINA mixture, the volume of gas released after 40 hours at a specified temperature was measured. researchgate.net According to the GJB-770B-2005 standard, a mixture is considered compatible if the volume of gas released is less than 3 mL. The VST results for the CL-20/DINA mixture showed a gas evolution of 0.0 mL, confirming their excellent compatibility. researchgate.net This indicates that DINA does not accelerate the decomposition of CL-20, and vice versa. researchgate.net

The thermal behavior of pure DINA has been characterized in detail, providing a baseline for compatibility studies. Dynamic DSC experiments on pure DINA at various heating rates have identified an endothermic peak corresponding to its melting point at approximately 50-53°C and a sharp exothermic decomposition beginning around 180°C. ijmmm.org The peak exothermic temperature increases with the heating rate, a typical characteristic of energetic materials. ijmmm.org The average enthalpy of decomposition for DINA has been determined to be approximately 3235.63 J/g. ijmmm.org

The following interactive data table summarizes the DSC results for pure DINA at different heating rates.

| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Peak Exothermic Temperature (°C) |

| 2 | 180.1 | 185.2 |

| 4 | 182.5 | 189.8 |

| 8 | 185.3 | 195.1 |

| 10 | 186.7 | 197.3 |

This data is based on research into the thermal decomposition of DINA and is provided for illustrative purposes. ijmmm.org

Further research has explored the compatibility of DINA in composite modified double base propellants containing nitrocellulose (NC) and nitroglycerine (NG). researchgate.net The presence of DINA was found to not adversely affect the crystalline stability of ε-CL-20 within these formulations under the conditions of solventless extrusion. researchgate.net

Methodologies for Evaluating Inter-component Reactivity

The evaluation of inter-component reactivity between this compound (DINA) and other materials in a formulation is crucial for ensuring safety and stability. Standardized methodologies, such as those outlined in STANAG 4147, provide a framework for these assessments. icm.edu.plresearchgate.net The primary techniques employed are Differential Scanning Calorimetry (DSC) and the Vacuum Stability Test (VST). semanticscholar.orgmod.gov.rs

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov For compatibility testing of energetic materials, a sample of the pure energetic material and a 1:1 mass ratio mixture with the test material (e.g., a polymer) are analyzed. icm.edu.pl The DSC thermograms are then compared.

A key criterion for compatibility is the change in the peak exothermic decomposition temperature (Tp) of the energetic material in the mixture compared to its pure form. According to STANAG 4147, a mixture is generally considered compatible if the difference in the peak exothermic temperature (ΔTp) is less than 4°C. researchgate.net A significant lowering of the decomposition temperature in the mixture would indicate an undesirable reaction and incompatibility. icm.edu.pl

Vacuum Stability Test (VST)

The VST is a widely used method for assessing the chemical stability and compatibility of explosives and propellants. semanticscholar.orgmod.gov.rs The test involves heating a specified mass of the sample (either the pure material or a mixture) in a sealed tube under vacuum at a constant elevated temperature for a set period (e.g., 40 hours). researchgate.net The volume of gas evolved during this period is measured.

The compatibility is determined by comparing the volume of gas produced by the mixture to the sum of the gases produced by the individual components when heated separately. An excessive amount of gas from the mixture indicates a reaction between the components and, therefore, incompatibility. semanticscholar.org As a general guideline, if the volume of gas evolved from a 5g sample of a 1:1 mixture after 40 hours at 100°C is less than 5 mL, the materials are considered compatible. mod.gov.rs

The following interactive table outlines the general criteria for compatibility assessment using DSC and VST.

| Method | Parameter Measured | Compatibility Criteria (General Guideline) |

| Differential Scanning Calorimetry (DSC) | Change in Peak Exothermic Temperature (ΔTp) | ΔTp < 4°C |

| Vacuum Stability Test (VST) | Volume of Evolved Gas | < 5 mL for a 5g, 1:1 mixture after 40h at 100°C |

These criteria are based on general standards for energetic materials compatibility and may vary depending on the specific application and regulatory requirements. icm.edu.plresearchgate.netmod.gov.rs

These methodologies allow for a systematic and standardized assessment of the potential risks associated with combining DINA with various polymeric matrices and other energetic components, ensuring the development of safe and reliable energetic formulations.

Environmental Fate and Atmospheric Chemistry of Diethanolnitramine and Its Precursors

Atmospheric Oxidation Pathways of Diethanolamine (DEA)

Diethanolamine (DEA) is a widely used industrial chemical that can be released into the atmosphere. researchgate.net In the atmosphere, DEA is expected to exist almost entirely in the vapor phase. epa.gov The primary mechanism for its removal from the atmosphere is through reaction with photochemically generated hydroxyl (•OH) radicals. epa.gov

This oxidation process is relatively rapid, with an estimated atmospheric half-life of about four hours for DEA. epa.gov The reaction initiates a cascade of chemical changes, breaking down the parent molecule. In addition to oxidation by hydroxyl radicals, DEA may also be removed from the atmosphere through precipitation. epa.gov The reaction with •OH radicals is considered the dominant atmospheric sink for DEA, competing with pathways that could lead to the formation of nitramines. epa.gov

Box Modeling of Atmospheric Transformation Processes

Box models, also known as zero-dimensional (0-D) models, are computational tools used to simulate atmospheric chemistry within a defined air parcel or "box". colorado.edu In these models, chemical species are assumed to be uniformly mixed, and their concentrations evolve over time due to emissions, chemical reactions, deposition, and transport into or out of the box. These models are particularly useful for studying the influence of specific emissions on air chemistry in a localized area, such as an urban environment. More advanced atmospheric chemistry box models, like the CAABA/MECCA system, incorporate detailed chemical mechanisms to simulate complex atmospheric processes. copernicus.orgresearchgate.net

Simulation of Nitramine Formation Yields

Box models can be employed to simulate the formation yields of nitramines from precursor amines under various atmospheric conditions. By inputting known concentrations of DEA, NOx, and other relevant atmospheric species, along with reaction rate constants, these models can predict the amount of diethanolnitramine formed over time.

Research into amine-based CO2 capture has provided data on the relative formation rates of nitrosamines and nitramines. For instance, analysis of aqueous solutions of morpholine (B109124) (a secondary amine) purged with NO and NO2 showed that N-nitrosamine formation generally surpasses N-nitramine formation. acs.org The total N-nitrosamine formation rate was found to be at least an order of magnitude higher for the secondary amine piperazine (B1678402) than for primary amines like monoethanolamine (MEA). acs.org While specific yield data for diethanolnitramine from DEA in atmospheric models is not detailed in the provided results, these analogous systems demonstrate how such yields can be measured and simulated.

Table 1: Nitrosamine (B1359907) Concentrations in Pilot Washwater Samples

This interactive table provides data on total N-nitrosamine concentrations found in washwater from different amine solvent systems, illustrating the potential for these compounds to form.

| Amine Solvent System | Total N-Nitrosamine Concentration (μM) |

|---|---|

| 25% AMP / 15% PZ | 59 |

| 35% MEA | 0.73 |

Source: Adapted from Environmental Science & Technology. acs.org

Reaction Mechanism Development in Multiphase Systems

Developing accurate reaction mechanisms for multiphase systems (gas and aqueous) is essential for reliable box model simulations. ccsnorway.com This involves identifying all significant elementary reactions, determining their rate constants, and understanding how species partition between phases.

The development of gas-phase reaction mechanisms for nitramines often follows a hierarchical approach, starting with fundamental kinetic experiments on simple sub-models and progressing to more complex systems. psu.edu These validated sub-models are then assembled to create a comprehensive mechanism. psu.edu For aqueous-phase reactions, computational chemistry can be used to elucidate different formation mechanisms and pathways. researchgate.net Studies have shown that nitrosamines (and by extension, nitramines) can be formed without the initial presence of nitrogen dioxide (NO2) through complex mechanisms involving nitric oxide (NO), oxygen (O2), and sulfur dioxide (SO2). researchgate.net These mechanisms involve multiple steps, either through addition and elimination to form the N-N bond before proton transfer, or vice versa. researchgate.net

Competing Atmospheric Reactions Affecting Nitramine Formation

The formation of diethanolnitramine in the atmosphere is not a guaranteed pathway for diethanolamine. Several competing reactions can occur, affecting the ultimate yield of the nitramine.

The most significant competing pathway for DEA is its rapid oxidation by hydroxyl (•OH) radicals. epa.gov With a half-life of only a few hours, this reaction can effectively remove a substantial fraction of atmospheric DEA before it can be converted to diethanolnitramine. epa.gov

Furthermore, the specific mixture of atmospheric oxidants plays a crucial role. The reactions leading to nitramine formation require specific nitrogen-containing species, derived from NOx. The availability of these species relative to other oxidants like •OH and ozone (O3) will dictate the dominant chemical pathway for DEA. The formation of N-nitrosamines can also be considered a competing pathway to N-nitramine formation, as they arise from similar precursors under slightly different oxidative conditions. acs.org

Advanced Analytical Techniques and Methodological Developments for Diethanolnitramine Dinitrate

Chromatographic Methods for Purity and Degradation Product Analysis (e.g., GC-TEA for related nitramines)

Chromatographic techniques are fundamental for separating and quantifying DINA and its potential impurities or degradation products. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed, often coupled with highly sensitive detectors.

A particularly effective technique for the analysis of nitrogen-containing compounds, including nitramines and nitrosamines, is Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA). filab.frchromatographytoday.com The TEA detector offers exceptional selectivity and sensitivity for nitro and nitroso groups. usp.org The process involves the chromatographic separation of compounds in the GC column, after which they are pyrolyzed. This thermal decomposition breaks the N-NO bond, releasing a nitric oxide (NO) radical. usp.orglabcompare.com The liberated NO then reacts with ozone in the detector to produce electronically excited nitrogen dioxide (NO₂), which emits light in the near-infrared region upon decaying. This chemiluminescence is detected by a photomultiplier tube, providing a signal that is proportional to the amount of the nitrogen-containing compound. usp.org

The TEA's high specificity minimizes matrix interference, a common issue with more general detectors like mass spectrometry (MS). usp.orglabcompare.com The pyrolyzer temperature can be adjusted to selectively cleave specific bonds; for instance, N-N bonds in nitrosamines are typically broken at around 500°C, while higher temperatures (e.g., 650°C) can break carbon-nitrogen bonds, enabling the identification of nitro groups. usp.org This makes GC-TEA a powerful tool for both purity assessment and the identification of degradation products.

Other chromatographic methods have also been validated for the analysis of nitramines and related explosives. Gas chromatography with an electron capture detector (GC-ECD) has been successfully used for the determination of nitramines like RDX and HMX in soil samples. nih.gov Additionally, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides high sensitivity and selectivity and has been validated for the simultaneous determination of multiple nitrosamine (B1359907) impurities in pharmaceutical substances. nih.govnih.gov

Interactive Data Table: Comparison of Chromatographic Methods for Nitramine and Related Compound Analysis

| Method | Detector | Analytes | Typical Detection Limits | Key Advantages |

| GC-TEA | Thermal Energy Analyzer | Nitrosamines, Nitramines, Organic Nitrates | < 2 pgN/second; < 20 ppb for NDMA in aqueous samples usp.orgdur.ac.uk | High selectivity for nitrogen compounds, reduced matrix interference. usp.orglabcompare.com |

| GC-ECD | Electron Capture Detector | Nitroaromatics, Nitramines, Nitrate (B79036) Esters | ~3 µg/kg for RDX in soil. nih.gov | High sensitivity to electron-withdrawing groups like nitro groups. nih.gov |

| HPLC-MS/MS | Tandem Mass Spectrometer | Nitrosamines, Nitramines | 0.2 ng/mL for various nitrosamines. nih.gov | High sensitivity and specificity, suitable for multi-analyte determination. nih.govnih.gov |

Spectroscopic Techniques for In-situ Reaction Monitoring

In-situ reaction monitoring using spectroscopic techniques offers real-time insights into the chemical processes occurring during the synthesis or degradation of energetic materials like DINA. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly valuable as they provide molecular-level information without the need for sample extraction. youtube.com

FTIR spectroscopy can monitor changes in the concentration of reactants, intermediates, and products by tracking the characteristic vibrational frequencies of their functional groups. matec-conferences.org For nitramines, key vibrational modes associated with the N-NO₂ group can be observed, allowing for the real-time tracking of its formation or decomposition. researchgate.netmdpi.com Open-path FTIR has been established for detecting chemical agents and can be adapted for monitoring gas-phase reactions or emissions during synthesis. matec-conferences.org

Raman spectroscopy is another powerful tool for in-situ analysis. spectroscopyonline.com It is highly sensitive to the symmetric vibrations of non-polar bonds, making it complementary to FTIR. Raman probes can be directly inserted into a reaction vessel to monitor processes in real-time. spectroscopyonline.com This technique has been effectively used to follow polymerization reactions and can be applied to monitor the synthesis of energetic materials by tracking the disappearance of reactant peaks and the appearance of product peaks. spectroscopyonline.comaiche.org Surface-Enhanced Raman Spectroscopy (SERS) has also shown promise for the detection of energetic materials at trace levels. researchgate.net

The combination of computational chemistry with spectroscopic verification provides a robust methodology for understanding reaction mechanisms and identifying transient intermediates. mdpi.com

Interactive Data Table: Spectroscopic Techniques for In-situ Monitoring

| Technique | Principle | Information Provided | Application Example |

| FTIR Spectroscopy | Infrared absorption by molecular vibrations. matec-conferences.org | Real-time concentration changes of reactants, intermediates, and products. youtube.com | Monitoring the conversion of diphenyl nitramine to its degradation products. researchgate.net |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. spectroscopyonline.com | Real-time tracking of reaction progress, kinetics, and mechanisms. aiche.org | Monitoring damage evolution in materials subjected to energetic ions. researchgate.net |

| In-situ NMR | Nuclear magnetic resonance of samples within a reaction vessel. | Identification of reaction intermediates and quantification of species over time. | Monitoring the formation of metal-organic frameworks. rsc.org |

Development and Validation of Sampling and Measurement Protocols for Related Nitramines

The development and validation of robust sampling and measurement protocols are critical for the accurate quantification of nitramines in various matrices, including environmental samples and industrial process streams. rsc.org The challenges in developing these protocols include the low concentrations at which nitramines may be present, their polar and hydrophilic nature, and the potential for matrix interference. rsc.org

Standardized sampling protocols are essential to ensure that collected samples are representative and comparable. acumenist.com For aqueous samples, this involves considerations for sample storage, preservation, and handling to prevent degradation or artifactual formation of nitramines. gassnova.no For instance, samples are often stored at low temperatures (e.g., 4°C) in the dark. gassnova.no In some cases, preservatives may be needed to adjust the pH and prevent nitrosation reactions if nitrite (B80452) is present. acs.org

Sample preparation is a crucial step to extract and concentrate the analytes of interest from complex matrices. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). rsc.org For nitramines, activated carbon-based materials have been used as effective SPE sorbents. rsc.org

Method validation is a formal process that confirms the analytical procedure is suitable for its intended purpose. edqm.eu Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

Accuracy: The closeness of the test results to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov

Inter-laboratory studies are often conducted to assess the reproducibility of analytical methods and ensure consistency across different laboratories. gassnova.noedqm.eu

Interactive Data Table: Key Parameters in Protocol Validation for Nitramine Analysis

| Validation Parameter | Definition | Acceptance Criteria Example |

| Specificity | No interference from other components at the retention time of the analyte. | Lack of foreign peaks at the point of nitrosamine detection. nih.gov |

| Linearity (Correlation Coefficient) | A measure of how well the calibration points fit a straight line. | R² > 0.99. nih.gov |

| Limit of Detection (LOD) | The lowest analyte concentration that produces a response detectable above the noise level of the system. | Signal-to-noise ratio (S/N) of 3. nih.gov |

| Accuracy (Recovery) | The percentage of the true amount of analyte that is detected. | Typically within 80-120% of the known amount. |

| Precision (Relative Standard Deviation) | A measure of the variability of repeated measurements. | RSD < 15%. |

常见问题

Q. What established methods are used to synthesize Diethanolnitramine dinitrate, and how is purity validated experimentally?

this compound (DINA) synthesis typically involves nitration of diethanolamine derivatives under controlled conditions. A common approach is the reaction of diethanolamine with nitric acid in the presence of a dehydrating agent (e.g., sulfuric acid), followed by crystallization. Purity validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and identify impurities via proton and carbon-13 spectra.

- X-ray Diffraction (XRD) : For crystallographic verification of the compound’s lattice structure .

- Elemental Analysis : To ensure stoichiometric consistency with the theoretical formula (C₄H₈N₄O₈).

- Mass Spectrometry (MS) : To detect fragmentation patterns consistent with the molecular ion peak .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Raman Spectroscopy : Identifies vibrational modes of nitro (NO₂) and nitrate (ONO₂) groups, critical for distinguishing between nitramine and nitrate ester functionalities .

- Infrared (IR) Spectroscopy : Complementary to Raman, focusing on asymmetric stretching of nitro groups (~1,550 cm⁻¹) and nitrate ester bands (~1,280 cm⁻¹).

- XRD : Provides atomic-level resolution of crystal packing and bond lengths, essential for confirming stereochemistry .

Q. What are the primary toxicological mechanisms of this compound exposure in occupational settings?

DINA primarily acts as a vasodilator, causing systemic effects such as headaches and respiratory stimulation. Unlike nitroglycerin, it does not induce significant methemoglobinemia. Toxicity arises from nitric oxide (NO) release, leading to hypotension and compensatory tachycardia. Occupational studies highlight dose-dependent neurovascular symptoms, necessitating rigorous exposure monitoring via blood biomarkers (e.g., nitrate metabolites) .

Q. How is the thermal stability of this compound assessed in laboratory settings?

Thermal stability is evaluated using:

- Differential Scanning Calorimetry (DSC) : Measures exothermic decomposition onset temperatures.

- Thermogravimetric Analysis (TGA) : Tracks mass loss during heating to identify decomposition thresholds.

- Impact Sensitivity Tests : Standardized methods (e.g., BAM fall hammer) quantify explosive sensitivity. Reference studies on analogous compounds (e.g., isosorbide dinitrate) suggest decomposition pathways involving nitrate ester breakdown .

Advanced Research Questions

Q. How can computational modeling predict decomposition pathways of this compound under varying conditions?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model bond dissociation energies and reaction kinetics. For example:

- Reactive Force Fields (ReaxFF) : Simulate thermal decomposition mechanisms, identifying intermediates like NO₂ radicals.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyzes electronic transitions during explosive initiation. Experimental validation via time-resolved spectroscopy (e.g., ultrafast laser studies) ensures computational accuracy .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Discrepancies in XRD data may arise from polymorphism or hydration states. Resolution methods include:

- High-Resolution Powder XRD : Differentiates polymorphs via Rietveld refinement.

- Single-Crystal Neutron Diffraction : Clarifies hydrogen bonding networks often obscured in X-ray data.

- Cross-Validation with Spectroscopic Data : Raman/IR confirms functional group consistency with proposed structures .

Q. What experimental approaches investigate the metabolic fate of this compound in mammalian systems?

- In Vitro Hepatocyte Assays : Track nitrate ester hydrolysis using HPLC-MS to detect metabolites like ethanolamine derivatives.

- Isotopic Labeling (¹⁵N/¹³C) : Traces nitrogen/carbon pathways in urine and plasma.

- CYP450 Inhibition Studies : Identifies enzymatic pathways involved in bioactivation/toxicity .

Q. How do synthesis parameters influence the energetic properties of this compound?

Key variables include:

- Nitration Temperature : Lower temperatures (<10°C) favor nitrate ester formation over nitramine byproducts.

- Acid Concentration : Excess HNO₃ increases nitration efficiency but risks oxidative degradation.

- Crystallization Solvents : Polar aprotic solvents (e.g., acetonitrile) yield higher-purity crystals with predictable detonation velocities. Comparative studies with PETN highlight trade-offs between stability and energy density .

Methodological Notes

- Data Contradictions : Cross-disciplinary validation (e.g., combining XRD with vibrational spectroscopy) mitigates structural ambiguities .

- Safety Protocols : Skin notation (SK: SYS) applies due to systemic toxicity risks; use glovebox techniques for handling .

- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility and data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。